molecular formula C7H9N3 B1396264 2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile CAS No. 1238437-27-8

2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B1396264
CAS No.: 1238437-27-8
M. Wt: 135.17 g/mol
InChI Key: MDLILOGEFQBDLL-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile is a nitrile-functionalized pyrazole derivative characterized by an ethyl substituent at the 1-position of the pyrazole ring and an acetonitrile group at the 4-position. This compound is structurally analogous to other pyrazole-acetonitrile derivatives, which are widely utilized as intermediates in pharmaceutical and agrochemical synthesis due to the reactivity of the nitrile group and the aromatic stability of the pyrazole core.

Properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-10-6-7(3-4-8)5-9-10/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLILOGEFQBDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazine with acetonitrile derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole compounds.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole amines .

Scientific Research Applications

2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The primary structural distinction among these compounds lies in the substituent at the pyrazole ring’s 1-position. This modification influences molecular weight, electronic properties, and steric effects.

Compound Name Molecular Formula Molar Mass (g/mol) Substituent (1-position) CAS Number
2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile* C₇H₉N₃ 135.17 Ethyl (-CH₂CH₃) Not Available
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile C₆H₇N₃ 121.14 Methyl (-CH₃) 754159-15-4
2-(1H-Pyrazol-4-yl)acetonitrile C₅H₅N₃ 107.11 Hydrogen (-H) 1195672-98-0

*Hypothetical data inferred from structural analogs .

Key Observations :

  • Molecular Weight : Increasing alkyl chain length (H → Me → Et) correlates with higher molar mass.
Physicochemical Properties
  • Lipophilicity : The ethyl substituent enhances lipophilicity relative to methyl or hydrogen, which may improve membrane permeability in biological applications.
  • Solubility : Longer alkyl chains reduce aqueous solubility but increase compatibility with organic solvents.

Biological Activity

2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N4C_7H_8N_4. The compound features a pyrazole ring substituted with an ethyl group and an acetonitrile moiety, which may influence its reactivity and biological interactions.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazole compounds, including derivatives similar to this compound, which were evaluated for their ability to inhibit cancer cell proliferation. Notably, compounds with similar structural motifs demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), essential for cell cycle regulation.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundIC50 (µM)Mechanism of Action
This compoundTBDCDK inhibition, apoptosis induction
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine0.005Selective CDK2 inhibition
1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido)phenyl)-4,5-dihydropyrazoleTBDAntiproliferative activity

Anti-inflammatory Effects

Pyrazole derivatives have also been reported to possess anti-inflammatory properties. A study demonstrated that certain pyrazoles significantly inhibited pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The structural characteristics of this compound could potentially enhance its anti-inflammatory profile.

Case Study: Anti-inflammatory Activity
In a comparative study, several pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α production. Results indicated that compounds with similar functional groups to this compound exhibited up to 85% inhibition at specific concentrations.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively documented. Research shows that compounds featuring the pyrazole ring can effectively combat various bacterial strains.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coliTBD
1-Acetyl-3,5-diphenylpyrazoleS. aureusTBD
Pyrazole-containing oxazolonesPseudomonas aeruginosaTBD

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The compound may form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect various biochemical pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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